

Application Note: Quantitative Analysis of Clascoterone and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Clascoterone

Cat. No.: B1669155

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Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of **clascoterone** and its primary metabolites, cortexolone and cortexolone 21-propionate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Clascoterone** (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor for the treatment of acne vulgaris.[1][2][3] Accurate measurement of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and in vitro drug permeation studies. The methods described herein are designed for high-throughput analysis, offering the precision and accuracy required for drug development and clinical research.

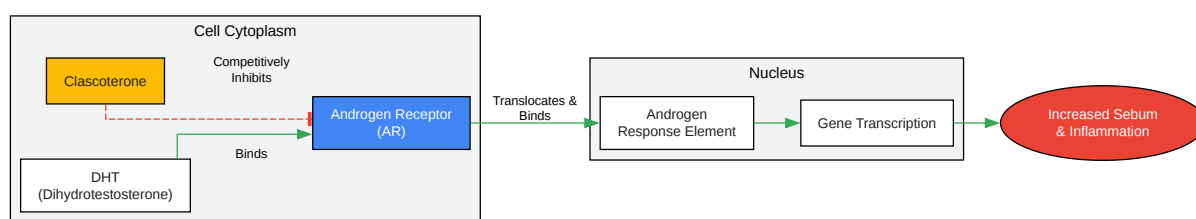
Introduction

Clascoterone, or cortexolone 17 α -propionate, functions by competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to androgen receptors within the sebaceous glands and hair follicles.[2][4][5] This action mitigates the downstream signaling that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[2] Upon topical application, **clascoterone** is rapidly hydrolyzed by esterases in the skin to its primary and inactive metabolite, cortexolone (11-deoxycortisol).[2][6][7] In vitro studies suggest that this metabolism may proceed via an intermediate, cortexolone 21-propionate.[8] Due to its topical administration and rapid metabolism, systemic concentrations of **clascoterone** are low,

and its primary metabolite cortisolone is often found at levels near or below the lower limit of quantification (0.5 ng/mL).[1][3][7] Therefore, a highly sensitive analytical method is essential.

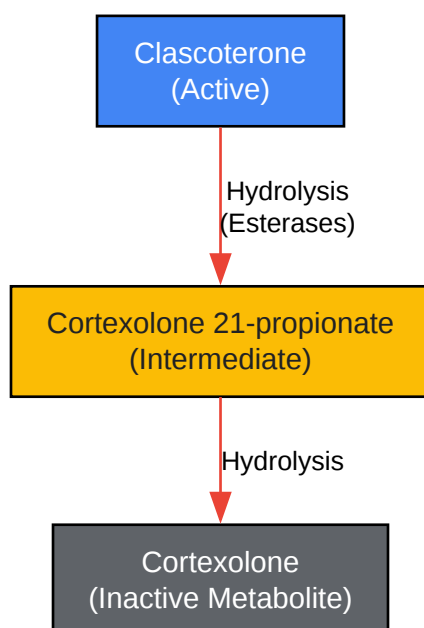
Mechanism of Action and Metabolism

Clascoterone exerts its therapeutic effect by locally antagonizing the androgen receptor. The metabolic cascade is primarily a de-esterification process, rendering the molecule inactive systemically.



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Caption: Mechanism of action of **clascoterone** at the androgen receptor.



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Caption: Primary metabolic pathway of **clascoterone**.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of **clascoterone** and its metabolites is presented.^{[8][9]} The protocol is adaptable for various biological matrices.

Materials and Reagents

- Analytical Standards: **Clascoterone**, Cortisolone, Cortisolone 21-propionate
- Internal Standard (IS): A structurally similar corticosteroid, such as corticosterone or a stable isotope-labeled version of the analyte.
- Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
- Additives: Formic acid (≥98%).
- Extraction Solvents: Methyl tert-butyl ether (MTBE) or ethyl acetate.
- Other: Bovine Serum Albumin (BSA) for IVPT studies.

Protocol 1: Analysis in Human Plasma

This protocol is optimized for determining systemic exposure in pharmacokinetic studies.

Sample Preparation (Liquid-Liquid Extraction)^[9]

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 25 µL of internal standard working solution and vortex briefly.
- Add 500 µL of extraction solvent (e.g., MTBE).
- Vortex for 5 minutes to ensure thorough mixing.

- Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
- Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

Protocol 2: Analysis for In Vitro Skin Permeation Test (IVPT)

This protocol is adapted for quantifying **clascoterone** permeation through skin using receptor solutions, which often contain BSA to maintain sink conditions.[8]

Sample Preparation (Protein Precipitation)[8]

- Collect samples from the receptor solution of the flow-through diffusion cells.
- To 100 µL of the IVPT sample, add 300 µL of cold acetonitrile containing the internal standard.
- Vortex vigorously for 2 minutes to precipitate the BSA.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for injection. Timely sample processing is crucial to prevent post-collection hydrolysis of **clascoterone**. [8]

LC-MS/MS Instrumentation and Parameters

The following parameters are based on methods developed for the analysis of **clascoterone** and similar corticosteroids.[8][9][10]



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Caption: General experimental workflow for LC-MS/MS analysis.

| Parameter | Setting |
|--------------------|--|
| LC System | UHPLC System (e.g., Sciex Exion, Waters Acquity)[8] |
| Column | Kinetex XB-C18 (50 x 2.1 mm) or equivalent C18 UPLC column[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[8] |
| Flow Rate | 0.8 - 1.0 mL/min[8][10] |
| Gradient | A rapid 2-minute gradient for high-throughput analysis[8] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Key Gases | Nitrogen for nebulizer, heater, curtain, and collision gas[8] |
| Data Software | Analyst® or equivalent[8] |

Data and Performance

The described methods are validated to provide accurate and precise quantification of **clascoterone** and its metabolites.

Table 2: Method Validation Summary

| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Linearity (r ²) |
|---------------------|---------------|---------------------------|--------------------|-----------------------------|
| Clascoterone | Plasma | 0.25 - 250[9] | 0.5[11][12] | > 0.99[8] |
| Cortexolone | Plasma | 0.5 - 500[9] | 0.5[11][12] | > 0.99[8] |
| Clascoterone | IVPT Fluid | 0.5 - 1000[8] | 0.5[8] | > 0.99[8] |

| Cortexolone | IVPT Fluid | 0.5 - 1000[8] | 0.5[8] | > 0.99[8] |

Table 3: Summary of Pharmacokinetic Parameters (**Clascoterone** 1% Cream, Twice Daily)

| Parameter | Value (Mean ± SD or CV%) |
|--|--------------------------|
| Time to Steady State | ~5 days[1][7] |
| C _{max} (Peak Concentration) | 4.5 ± 2.9 ng/mL[1][7] |
| AUC _t (Area Under the Curve) | 37.1 ± 22.3 h*ng/mL[7] |
| C _{avg} (Average Concentration) | 3.1 ± 1.9 ng/mL[7] |

| Cortexolone Plasma Levels | Generally ≤ 0.5 ng/mL (LLOQ)[1] |

Conclusion

The LC-MS/MS protocols detailed in this application note provide a reliable framework for the quantitative analysis of **clascoterone** and its metabolites. The methods demonstrate high sensitivity, with an LLOQ of 0.5 ng/mL, which is essential for capturing the low systemic concentrations observed after topical administration.[11][12] These protocols are suitable for a range of applications, from preclinical in vitro skin permeation studies to clinical

pharmacokinetic trials, thereby supporting the comprehensive evaluation of **clascoterone**-based therapeutics.

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References

- 1. [newdrugapprovals.org](https://www.newdrugapprovals.org) [[newdrugapprovals.org](https://www.newdrugapprovals.org)]
- 2. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [[jddonline.com](https://www.jddonline.com)]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clascoterone | C₂₄H₃₄O₅ | CID 11750009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Clascoterone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]
- 9. A Phase 1 Study to Investigate the Effects of Cortexolone 17 α -Propionate, Also Known as Clascoterone, on the QT Interval Using the Meal Effect to Demonstrate ECG Assay Sensitivity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [dermatologytimes.com](https://www.dermatologytimes.com) [[dermatologytimes.com](https://www.dermatologytimes.com)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
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